N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride
Overview
Description
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C8H17ClN2OS and its molecular weight is 224.75 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Many compounds with similar structures, such as those containing a pyrrolidine ring, are used by medicinal chemists to obtain compounds for the treatment of human diseases . The targets of these compounds can vary widely depending on the specific functional groups present in the molecule.
Biochemical Analysis
Biochemical Properties
N-methyl-N-(propan-2-yl)-1,3-thiazolidine-4-carboxamide hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with proteases, which are enzymes that break down proteins into smaller peptides or amino acids. The nature of these interactions involves the binding of this compound to the active site of the enzyme, inhibiting its activity and thus affecting protein degradation processes .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular responses. Additionally, it can impact cellular metabolism by altering the activity of metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. It can act as an enzyme inhibitor, binding to the active site of target enzymes and preventing their catalytic activity. This inhibition can lead to changes in cellular processes, such as reduced protein degradation or altered metabolic pathways. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but it may degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have also been observed, with prolonged exposure leading to changes in cell viability and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function. At higher doses, toxic or adverse effects may be observed, including cellular toxicity or organ damage. Threshold effects have been identified, indicating the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes. For example, it can affect the activity of enzymes involved in amino acid metabolism, leading to changes in metabolite levels and metabolic flux. Understanding these interactions is crucial for elucidating the compound’s overall impact on cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. It can interact with specific transporters or binding proteins that facilitate its uptake and distribution. These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall efficacy and function .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can impact its activity and function, as it may interact with specific biomolecules or participate in localized biochemical processes .
Properties
IUPAC Name |
N-methyl-N-propan-2-yl-1,3-thiazolidine-4-carboxamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS.ClH/c1-6(2)10(3)8(11)7-4-12-5-9-7;/h6-7,9H,4-5H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEZDFFNNKFXOQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C(=O)C1CSCN1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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